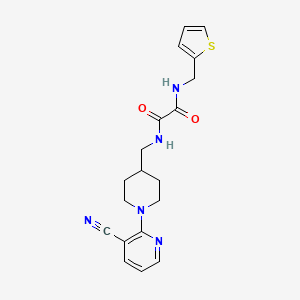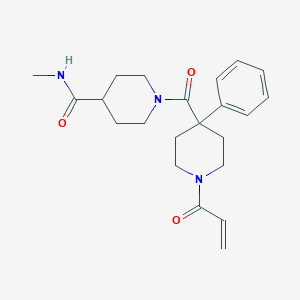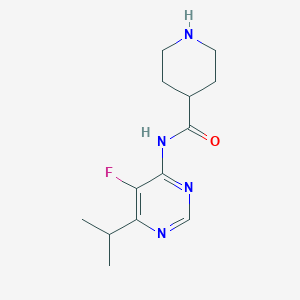
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including a piperidine ring, a cyanopyridine moiety, and an oxalamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of pyridine derivatives as described in the first paper involves the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in an ethanol/piperidine solution under reflux conditions . This suggests that the synthesis of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide might also involve similar conditions and reagents, such as a piperidine solvent and reflux.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be complex, with multiple rings and substituents. The first paper describes the synthesis of various pyridine derivatives with naphthyl moieties, which involve cyclization reactions to form additional rings . The second paper discusses the characterization of fentanyl analogs using NMR spectroscopy and X-ray crystallography, which are common techniques for determining the structure of complex molecules . These techniques would likely be useful in analyzing the molecular structure of N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.
Chemical Reactions Analysis
The chemical reactions of heterocyclic compounds can be diverse. The first paper details various reactions, including cyclization, saponification, and diazotization, leading to a wide range of derivatives . These reactions indicate the reactivity of different functional groups within the molecule, which could be relevant to the chemical reactions that N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The second paper provides information on the characterization of fentanyl analogs, including their protonation in the piperidine ring . This suggests that the piperidine moiety in N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may also influence its physical and chemical properties, such as solubility, acidity, and reactivity.
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives in Agricultural Chemistry
Pyridine derivatives, sharing structural similarities with "N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide," have been extensively studied for their insecticidal activities. For instance, a study by Bakhite et al. (2014) explored the synthesis and toxicity of various pyridine derivatives against the cowpea aphid, demonstrating the potential agricultural applications of such compounds. The research highlighted that certain derivatives exhibited significant insecticidal activity, which could be a promising avenue for the development of new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular and Structural Analysis
The conformational analysis and structural studies of compounds related to "N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" offer insights into their potential pharmacological applications. For example, Plazzi et al. (1997) conducted a comprehensive study on thioperamide, a potent H3-receptor antagonist, using molecular mechanics and X-ray crystallography. This research provides a foundation for designing new H3-receptor antagonists based on structural analogs, highlighting the significance of conformational flexibility and binding interactions in drug design (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997).
Neuropharmacology and Receptor Mechanisms
The role of orexin receptors in compulsive behavior and potential therapeutic applications has been a focus of research involving piperidine derivatives. Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists on binge eating in rats. This study underscores the importance of orexin-1 receptor mechanisms in compulsive food consumption and suggests that antagonists targeting these receptors may provide novel treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Neuroprotection and NMDA Antagonist Activity
Research on neuroprotective agents often explores compounds with NMDA antagonist properties. A study by Chenard et al. (1995) identified a potent and selective NMDA antagonist that demonstrates significant neuroprotective effects without the undesired side effects associated with nonselective competitive NMDA antagonists. This research highlights the potential of structurally related compounds in the development of treatments for neurodegenerative diseases (Chenard et al., 1995).
Imaging and Diagnostics
Compounds with specific binding affinities are also valuable in the field of diagnostic imaging. For instance, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and disease-associated neuroinflammation, offering valuable insights into the pathology of various neuropsychiatric disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQDRUZSZVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)


![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)